molecular formula C8H13N3 B1652136 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE CAS No. 1393101-18-2

3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE

Cat. No.: B1652136
CAS No.: 1393101-18-2
M. Wt: 151.21
InChI Key: YHMJZEHNPAQYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is a chemical compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of cyclobutanone with hydrazine to form the cyclobutyl hydrazone intermediate. This intermediate is then subjected to cyclization with methylhydrazine to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclobutyl hydrazone and its subsequent cyclization. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: Lacks the cyclobutyl group, resulting in different chemical properties.

    3-Cyclobutyl-1H-pyrazol-4-amine: Similar structure but without the methyl group, leading to variations in reactivity and applications.

Uniqueness

3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is unique due to the presence of both cyclobutyl and methyl groups on the pyrazole ring

Properties

CAS No.

1393101-18-2

Molecular Formula

C8H13N3

Molecular Weight

151.21

IUPAC Name

3-cyclobutyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-11-5-7(9)8(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3

InChI Key

YHMJZEHNPAQYLH-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2CCC2)N

Canonical SMILES

CN1C=C(C(=N1)C2CCC2)N

Origin of Product

United States

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